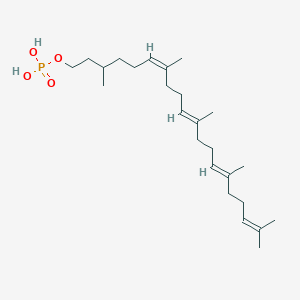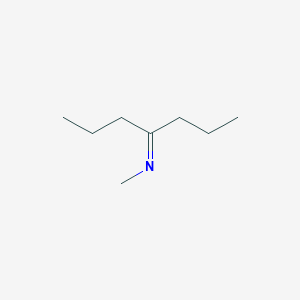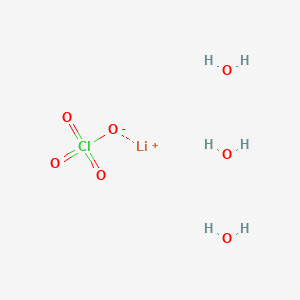
Lithium perchlorate trihydrate
Overview
Description
Lithium perchlorate trihydrate is a chemical compound with significant interest in both the synthesis and analysis of chemical reactions due to its unique properties. It serves as a catalyst and participates in various chemical processes.
Synthesis Analysis
Lithium perchlorate has been efficiently used as a catalyst in the electrophilic substitution reactions of indoles with aldehydes and ketones, producing bis(indolyl)methanes in high yields. This showcases its role in facilitating chemical synthesis processes (Yadav et al., 2001).
Molecular Structure Analysis
The crystal and molecular structure of related lithium compounds show a strong dependence of π-electron cooperative substituent effects on the hydrogen-bonding network within the crystal lattice. This suggests the intricate molecular interactions lithium perchlorate trihydrate might engage in (Krygowski et al., 1994).
Chemical Reactions and Properties
Lithium perchlorate is also known for catalyzing hetero Diels-Alder reactions, indicating its utility in creating complex organic frameworks with specific configurations (Grieco & MoherEric, 1993). Moreover, its role in promoting multi-component syntheses further exemplifies its broad chemical reactivity and usefulness in organic synthesis (Gu & Georg, 2013).
Physical Properties Analysis
The linear and nonlinear optical properties of lithium perchlorate trihydrate have been studied, revealing its phase-matchable characteristics for ultraviolet generation. This highlights its potential in optical applications and the study of its physical properties (Bergman et al., 1975).
Chemical Properties Analysis
Spectroscopic and structural studies of di-ureasils doped with lithium perchlorate trihydrate have been conducted to understand its ionic associations and conductivity behavior. These studies provide insight into the chemical properties of lithium perchlorate trihydrate, particularly in hybrid materials (Nunes et al., 2007).
Scientific Research Applications
1. Enhanced Lithium Ionic Conductivity
- Application Summary: Lithium perchlorate trihydrate is used in the preparation of nanocomposite solid electrolytes, which are used in all-solid-state lithium-ion batteries .
- Methods of Application: The nanocomposite solid electrolytes are prepared by impregnating LiClO4 into the pores of the metal-organic framework Cr3[C6H4(COO)2]3F (MIL-101 (Cr)). The conductivity of these composites is then investigated .
- Results: The concentration dependence of conductivity of dehydrated samples goes through the maximum at nearly 6 mol% of MIL-101 (Cr) and reaches 3×10−3 S/cm at 160 °C .
2. Nonlinear Optical Properties
- Application Summary: Lithium perchlorate trihydrate has been shown to have unique linear and nonlinear optical properties .
- Methods of Application: The optical properties are investigated using a 0.53-μ pump .
- Results: The material is nearly noncritically phase matchable for a 0.53‐μ pump, generating ultraviolet at 0.265 μ .
3. Oxygen Source for Chemical Oxygen Generators
- Application Summary: Lithium perchlorate trihydrate is used as an oxygen source for chemical oxygen generators .
- Methods of Application: It liberates oxygen at high temperatures .
- Results: This property makes it useful in applications that require a compact, reliable source of oxygen .
4. Catalyst in Baylis-Hillman Reaction
- Application Summary: Lithium perchlorate trihydrate is used as a catalyst in the Baylis-Hillman reaction .
- Methods of Application: It is used in the coupling of alpha, beta-unsaturated carbonyl compounds with aldehydes .
- Results: This reaction is a powerful tool for the formation of carbon-carbon bonds in organic synthesis .
5. Aerospace Applications
- Application Summary: Lithium perchlorate trihydrate is used as an oxygen source in aerospace applications due to its high weight to oxygen and oxygen to volume ratio .
- Methods of Application: It decomposes at about 400 °C, yielding lithium chloride and oxygen .
- Results: This property makes it especially advantageous in aerospace applications .
6. Chaotropic Agent
- Application Summary: Lithium perchlorate trihydrate acts as a chaotropic agent to denature proteins .
- Methods of Application: It is used in biochemical research to study protein structure and function .
- Results: The chaotropic effect of lithium perchlorate trihydrate can disrupt the native conformation of proteins, making it useful in protein folding studies .
7. Diels-Alder Reactions
- Application Summary: Lithium perchlorate trihydrate is highly soluble in organic solvents, even diethyl ether. Such solutions are employed in the Diels-Alder reactions .
- Methods of Application: It is proposed that the Lewis acidic Li+ binds to substituents on the diene, thereby accelerating the reaction .
- Results: This reaction is a powerful tool for the formation of carbon-carbon bonds in organic synthesis .
8. Electrolyte in Lithium Batteries
Safety And Hazards
properties
IUPAC Name |
lithium;perchlorate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Li.3H2O/c2-1(3,4)5;;;;/h(H,2,3,4,5);;3*1H2/q;+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWYRNYHJJDXHX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH6LiO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7791-03-9 (Parent) | |
| Record name | Lithium perchlorate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30158785 | |
| Record name | Perchloric acid, lithium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium perchlorate trihydrate | |
CAS RN |
13453-78-6 | |
| Record name | Lithium perchlorate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, lithium salt, trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium perchlorate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM PERCHLORATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYK745743V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

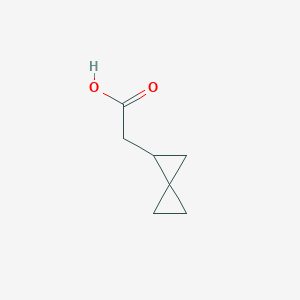

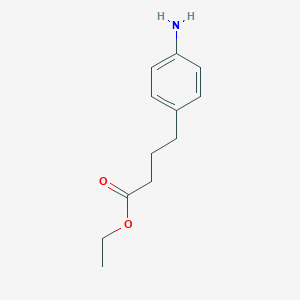
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
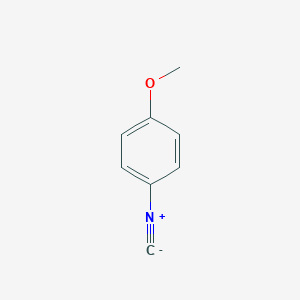
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)



